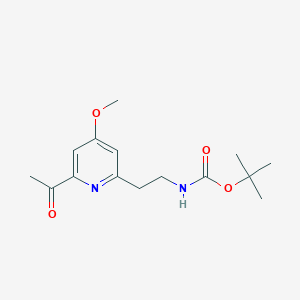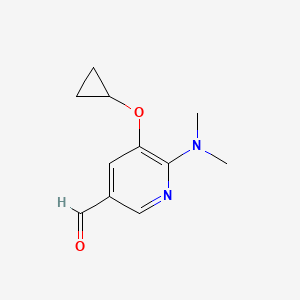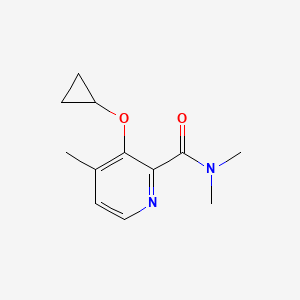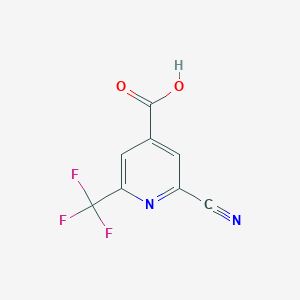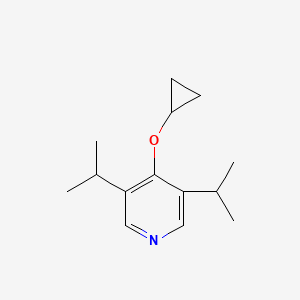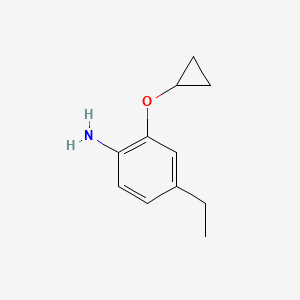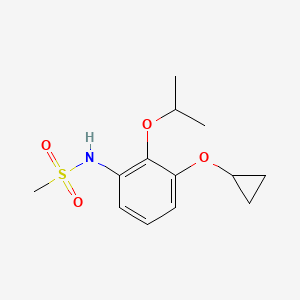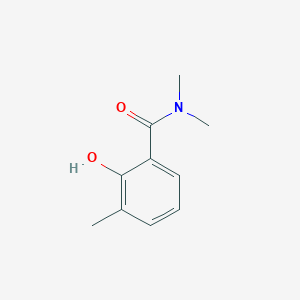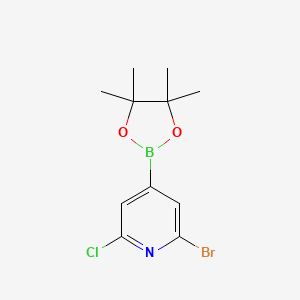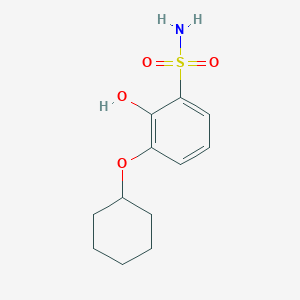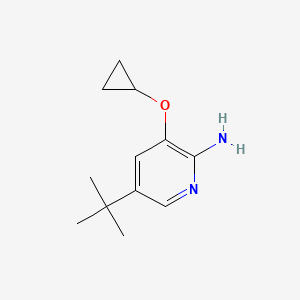
5-Tert-butyl-3-cyclopropoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-3-cyclopropoxypyridin-2-amine: is an organic compound characterized by a tert-butyl group, a cyclopropoxy group, and an amine group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Introduction of the amine group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced derivatives such as amines or partially hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
科学的研究の応用
Chemistry: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including catalysts, polymers, and agrochemicals.
作用機序
The mechanism of action of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
5-Tert-butyl-3-cyclopropoxypyridine: Similar structure but lacks the amine group.
3-Cyclopropoxypyridin-2-amine: Similar structure but lacks the tert-butyl group.
5-Tert-butylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the presence of all three functional groups (tert-butyl, cyclopropoxy, and amine) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
5-tert-butyl-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H2,13,14) |
InChIキー |
IJUUIZFFDQILBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(N=C1)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


